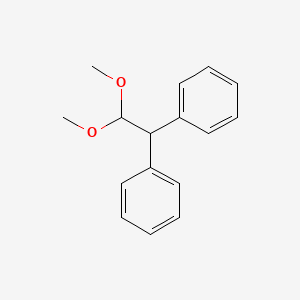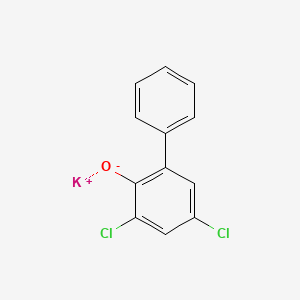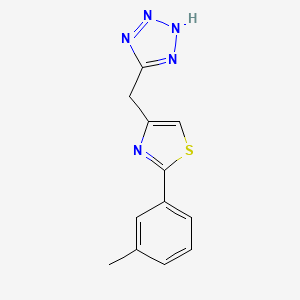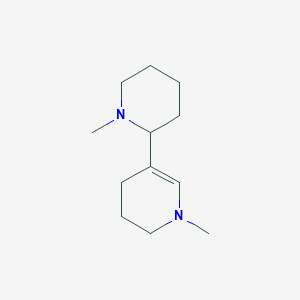
1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound that features a tetrahydropyridine ring fused with a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpiperidine with a suitable aldehyde or ketone, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts such as palladium or platinum and solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as hydrogenation, cyclization, and purification through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to fully saturated piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Applications De Recherche Scientifique
1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and used in research related to Parkinson’s disease.
1-Methyl-3-piperidin-2-yl-1,2,3,4-tetrahydropyridine: Similar structure but with different substitution patterns, leading to varied pharmacological properties.
Uniqueness: 1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
54105-23-6 |
|---|---|
Formule moléculaire |
C12H22N2 |
Poids moléculaire |
194.32 g/mol |
Nom IUPAC |
1-methyl-5-(1-methylpiperidin-2-yl)-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H22N2/c1-13-8-5-6-11(10-13)12-7-3-4-9-14(12)2/h10,12H,3-9H2,1-2H3 |
Clé InChI |
YCPCPMGTCASGDL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(=C1)C2CCCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


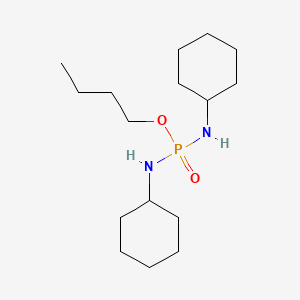
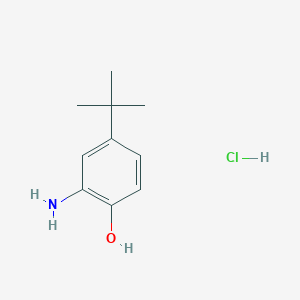
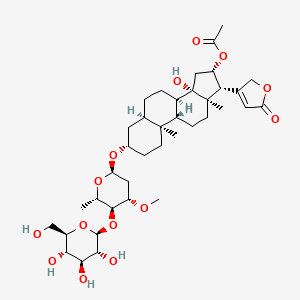

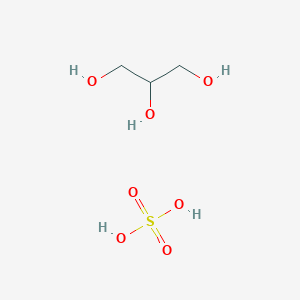

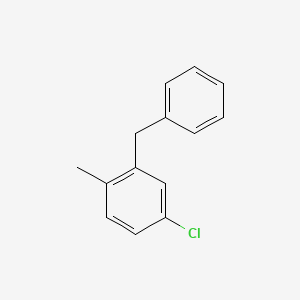
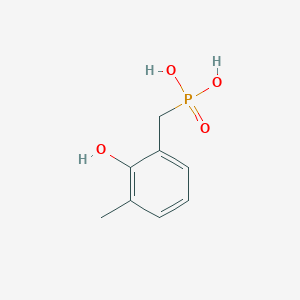
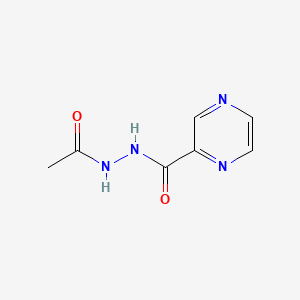
![Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B14640435.png)
